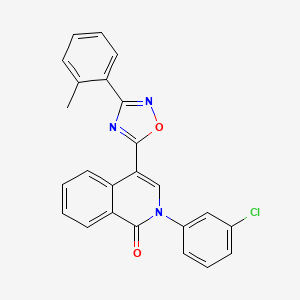

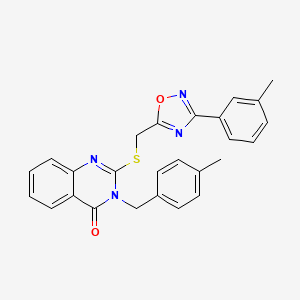

2-(3-chlorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(3-chlorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one" is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of an isoquinoline core, a chlorophenyl group, and an oxadiazole ring suggests potential for interactions with various biological targets. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound are similar to those found in the synthesized molecules discussed in the papers, which include chloroquinoline, chlorophenylisoquinoline, and oxadiazole derivatives .

Synthesis Analysis

The synthesis of related chloroquinoline and chlorophenylisoquinoline compounds has been reported using different methodologies. For instance, a benign synthesis of 5-(2-chloroquinolin-3-yl)-3-phenyl-4,5-dihydroisoxazolines was achieved using ultrasound irradiation in aqueous acetic acid, which provided several advantages such as higher yield and environmental friendliness . Another study reported the microwave-accelerated palladium-catalyzed amination of 1-chloroisoquinolines to produce various 1,3-disubstituted isoquinolines . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of chlorophenyl and chlorobenzylidene-amino substituted dihydroquinazolinones was elucidated using single-crystal XRD, revealing the presence of halogen-mediated weak interactions and chiral centers . These findings suggest that the compound of interest may also exhibit complex supramolecular features and chiral properties, which could be further studied using similar experimental and computational techniques.

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl and oxadiazole derivatives has been explored in various contexts. For example, chlorophenylisoquinoline derivatives have been synthesized through palladium-catalyzed amination reactions , while oxadiazolium salts have been formed via ultrasonication-assisted synthesis . These reactions indicate that the compound may also participate in similar chemical transformations, potentially leading to a variety of derivatives with diverse biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using NMR, IR, elemental analysis, and mass spectrometry . These techniques could be employed to determine the properties of "2-(3-chlorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one," such as its solubility, stability, and reactivity. Additionally, the antimicrobial activities of chloroquinazolinone derivatives have been evaluated , suggesting that the compound of interest may also possess similar biological properties that could be assessed using comparable assays.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research has explored the synthesis and characterization of compounds with structures similar to 2-(3-chlorophenyl)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one, showing their potential in various applications. These studies often involve palladium-catalyzed amination, highlighting the methods for creating complex isoquinolines with potential biological activities (Prabakaran, Manivel, & Khan, 2010).

Antimicrobial Activity

Several studies have synthesized and evaluated novel quinazolinone and oxadiazole derivatives for their antimicrobial efficacy. For instance, compounds incorporating quinazolinone and oxadiazole frameworks have been tested against various bacterial and fungal strains, showing potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007), (Dodiya, Shihory, & Desai, 2012).

Thermo-Physical Properties

Research on the thermo-physical properties of oxadiazole derivatives, including solubility and stability in various solvents, provides insight into their potential applications in different environments. Studies examining these properties help in understanding the solute-solvent interactions, which are crucial for their application in pharmaceutical formulations (Godhani, Dobariya, Sanghani, & Mehta, 2013).

Photochemical Studies

The photochemical behaviors of isoxazoline and related compounds have been investigated, showing potential applications in the development of photoresponsive materials. These studies explore the mechanisms of photoreactions and their implications for designing materials with specific light-induced properties (Giezendanner, Rosenkranz, Hansen, & Schmid, 1973).

Anticancer Activity

Some derivatives of quinazolinone and 1,3,4-oxadiazole have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. This research indicates the potential of these compounds in the development of new anticancer therapies (Hassanzadeh, Sadeghi-aliabadi, Jafari, Sharifzadeh, & Dana, 2019).

Electroluminescence and Optical Properties

Compounds incorporating isoquinoline and imidazole derivatives have shown promising electroluminescent and optical properties, suggesting their application in organic light-emitting diodes (OLEDs) and other photonic devices. These studies highlight the potential of such compounds in electronics and lighting technologies (Nagarajan, Prakash, Velmurugan, Shakti, Katiyar, Venuvanalingam, & Renganathan, 2014).

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16ClN3O2/c1-15-7-2-3-10-18(15)22-26-23(30-27-22)21-14-28(17-9-6-8-16(25)13-17)24(29)20-12-5-4-11-19(20)21/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTKQZCRDBUTTOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2521616.png)

![N-[[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2521621.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2521625.png)

![Ethyl 2-azabicyclo[2.2.2]octane-6-carboxylate](/img/structure/B2521626.png)

![1-(furan-2-ylmethyl)-4-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2521627.png)

![tert-butyl 6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B2521628.png)

![2-chloro-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2521632.png)

![N-[Cyano-(2-methylphenyl)methyl]-4-(1,2,4-triazol-1-yl)butanamide](/img/structure/B2521633.png)